2-Methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group attached to the second position of the pyrrole ring. It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .
Mechanism of Action
Target of Action
2-Methyl-7-azaindole, also known as 2-Methyl-1H-pyrrolo[2,3-b]pyridine, primarily targets the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration.
Mode of Action
The compound interacts with its target, the Tyrosine Protein Kinase SRC, by binding to its active site . This interaction inhibits the kinase’s activity, leading to changes in the cellular processes it regulates. The specific structural features responsible for this interaction have been revealed through molecular docking studies .
Biochemical Pathways
The inhibition of the Tyrosine Protein Kinase SRC affects various biochemical pathways. For instance, it can impact the MAP kinase pathway , which plays a key role in regulating cellular activities such as growth and differentiation. The inhibition of this kinase can therefore lead to antiproliferative effects .
Result of Action
The primary result of 2-Methyl-7-azaindole’s action is its antiproliferative effect . By inhibiting the Tyrosine Protein Kinase SRC, the compound can prevent the proliferation of cells, such as those in the MCF-7 breast cancer cell line . This makes it a potential candidate for the development of novel anticancer drugs .
Action Environment
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are essential for cell signaling and regulation of cellular processes . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of certain cancer cell lines by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to altered gene expression and metabolic changes that ultimately reduce cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and amide groups in the hinge region of target proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under standard storage conditions . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models where it continues to modulate enzyme activity and cell signaling pathways over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . This compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method for synthesizing 2-Methyl-1H-pyrrolo[2,3-b]pyridine involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the cyclization method due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-1H-pyrrolo[2,3-b]pyridine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: The compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry: 2-Methyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a scaffold for the development of bioactive molecules. It has shown promise in the design of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its potential therapeutic applications, particularly in cancer research. Derivatives of this compound have been studied for their ability to inhibit specific enzymes and signaling pathways involved in tumor growth and progression .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various active ingredients .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the second position, which can affect its chemical reactivity and biological activity.
2-Methyl-1H-pyrrolo[3,4-b]pyridine:
2-Methyl-1H-pyrrolo[2,3-c]pyridine: Another isomer with a different ring fusion pattern, resulting in distinct reactivity and biological effects.
Uniqueness: 2-Methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the second position. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of novel compounds with diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHFUUVUHNOJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342574 | |
Record name | 2-Methyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-48-8 | |
Record name | 2-Methyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the newly reported synthesis method for 2-Methyl-7-azaindole?
A: The research highlights a novel synthesis method for 2-Methyl-7-azaindole that boasts several advantages over potential previous methods. A key advantage is the impressive yield, reported to be higher than 60% []. This makes the process potentially more efficient and cost-effective for larger-scale production compared to methods with lower yields.
Q2: What are the starting materials used in the new synthesis method for 2-Methyl-7-azaindole and what are the reaction steps?
A: The new synthesis method utilizes readily available starting materials: 2-amino-3-methylpyridine and acetic anhydride []. The synthesis involves a two-step process:
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